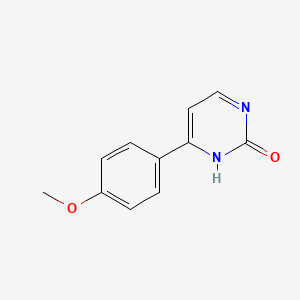

4-(4-Methoxyphenyl)pyrimidin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLRMYOMZYYDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406421 | |

| Record name | 4-(4-methoxyphenyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674810-96-9 | |

| Record name | 4-(4-methoxyphenyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Primacy of the Pyrimidinone Tautomer

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 4-(4-Methoxyphenyl)pyrimidin-2(1H)-one

The compound of interest, formally named 4-(4-methoxyphenyl)pyrimidin-2-ol, exists as a dynamic equilibrium between two tautomeric forms: the aromatic alcohol (enol) form and the non-aromatic amide (keto) form, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. Theoretical and experimental studies on related 2-hydroxypyrimidine systems have conclusively shown that the equilibrium overwhelmingly favors the keto (pyrimidinone) tautomer.[1][2] This stability is attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) and the resonance stabilization of the resulting amide group. Consequently, this guide will focus on the chemical properties and synthesis of the predominant and more stable 4-(4-methoxyphenyl)pyrimidin-2(1H)-one .

Core Chemical Properties

Physicochemical Data Summary

The following table summarizes the core identifying and physicochemical properties.

| Property | Value / Description | Source / Justification |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated from structure |

| Molecular Weight | 202.21 g/mol | Calculated from formula |

| IUPAC Name | 4-(4-methoxyphenyl)pyrimidin-2(1H)-one | Standard nomenclature |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogous 4-aryl-pyrimidinones. |

| Melting Point | Not experimentally determined. Expected to be >200 °C. | Analogy to similar heterocyclic structures. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | General solubility for pyrimidinone derivatives.[3] |

| pKa (acidic) | Estimated ~9.0 - 9.5 | The N-H proton of the amide is weakly acidic, similar to uracil (pKa ≈ 9.5).[4] |

| pKa (basic) | Estimated ~1.5 - 2.0 | The ring nitrogens are weakly basic due to electron-withdrawing effects of the carbonyl group.[4] |

Synthesis and Mechanistic Insight

The most direct and widely adopted method for synthesizing 4-aryl-pyrimidin-2(1H)-ones is the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with urea.[5][6][7] This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

Logical Workflow for Synthesis

Caption: Synthetic workflow for a 4,6-diaryl-pyrimidin-2(1H)-one.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for similar pyrimidinone syntheses.[7][8]

Part A: Synthesis of the Chalcone Precursor: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-methoxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 100 mL of ethanol.

-

Catalyst Addition: While stirring vigorously, slowly add 25 mL of a 40% aqueous potassium hydroxide (KOH) solution. The solution will typically turn yellow and may warm slightly.

-

Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 hexane:ethyl acetate). The formation of a precipitate is expected.

-

Isolation: Pour the reaction mixture into 500 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from ethanol to yield the pure chalcone.

Part B: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2(1H)-one

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (0.01 mol) and urea (0.015 mol) in 50 mL of ethanol.

-

Catalyst Addition: Add 10 mL of a 40% aqueous KOH solution.

-

Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

-

Purification: Acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure pyrimidinone derivative.

Spectroscopic and Structural Characterization

The structural identity of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one can be confirmed using standard spectroscopic techniques. The following data are predicted based on analyses of structurally similar compounds.[9][10][11]

| Technique | Expected Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 ppm (s, 1H, N-H, broad); δ ~8.0 ppm (d, 2H, Ar-H ortho to pyrimidine); δ ~7.5 ppm (d, 1H, pyrimidine C6-H); δ ~7.1 ppm (d, 2H, Ar-H ortho to OMe); δ ~6.8 ppm (d, 1H, pyrimidine C5-H); δ ~3.8 ppm (s, 3H, -OCH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 ppm (C=O); δ ~162 ppm (Ar-C-OMe); δ ~160 ppm (C4-pyrimidine); δ ~152 ppm (C6-pyrimidine); δ ~130 ppm (Ar-C); δ ~128 ppm (Ar-C); δ ~114 ppm (Ar-C); δ ~105 ppm (C5-pyrimidine); δ ~55 ppm (-OCH₃). |

| IR (KBr, cm⁻¹) | ~3200-3000 cm⁻¹ (N-H stretch); ~1680-1660 cm⁻¹ (C=O stretch, amide I band); ~1610, 1580, 1510 cm⁻¹ (C=C and C=N stretching); ~1250 cm⁻¹ (Ar-O-C stretch). |

| Mass Spec (ESI+) | [M+H]⁺ = 203.08 |

Chemical Reactivity and Stability

The reactivity of the 4-(4-methoxyphenyl)pyrimidin-2(1H)-one scaffold is governed by the interplay between its constituent functional groups.

-

N-H Acidity: The amide proton can be deprotonated by a strong base, allowing for N-alkylation or other N-substitutions.

-

Carbonyl Reactivity: The carbonyl oxygen is a hydrogen bond acceptor and can be protonated under strongly acidic conditions. It can be converted to a 2-chloro or 2-thiopyrimidine derivative using reagents like POCl₃ or Lawesson's reagent, respectively.

-

Aromatic Rings: Both the pyrimidinone and the methoxyphenyl rings can undergo electrophilic aromatic substitution. The methoxyphenyl ring is highly activated by the methoxy group, directing ortho and para. The pyrimidinone ring is generally electron-deficient and less reactive towards electrophiles.

-

Stability: The compound is expected to be thermally stable and generally stable under neutral and basic conditions. It may undergo hydrolysis under harsh acidic conditions.

Biological Significance and Applications in Drug Discovery

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of essential biomolecules like uracil and thymine.[4] Its derivatives are known to possess a wide spectrum of biological activities.[3][12]

-

Anticancer Activity: Many substituted pyrimidines and pyrimidinones are potent anticancer agents. Their mechanism often involves the inhibition of crucial cellular kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of cancer cell proliferation and angiogenesis.

-

Anti-inflammatory and Analgesic Properties: Certain aryl-substituted pyrimidinones have demonstrated significant anti-inflammatory and analgesic effects.[13]

-

Antimicrobial Agents: The pyrimidine framework is a component of various synthetic drugs with antibacterial and antifungal properties.[6]

The 4-(4-methoxyphenyl) moiety is a common feature in many kinase inhibitors, where the methoxy group can act as a key hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of the target enzyme.

Potential Kinase Inhibition Pathway

Caption: Inhibition of kinase signaling by a pyrimidinone-based drug candidate.

Conclusion

4-(4-Methoxyphenyl)pyrimidin-2(1H)-one represents a synthetically accessible and biologically relevant heterocyclic scaffold. While direct experimental characterization is limited in the public domain, its chemical properties, reactivity, and synthesis can be confidently described through the robust principles of organic chemistry and analogy to its well-studied relatives. Its structural motifs suggest significant potential for applications in medicinal chemistry, particularly in the development of novel kinase inhibitors for oncology. This guide provides a foundational technical overview to support further research and development efforts involving this promising chemical entity.

References

- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Study of Synthesis And Antimicrobial Activity of Novel Pyrimidones From Chalcones and Urea - IJPRS [ijprs.com]

- 7. scispace.com [scispace.com]

- 8. ijres.org [ijres.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. [PDF] Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method | Semantic Scholar [semanticscholar.org]

- 13. Synthesis and pharmacological properties of some 1-aryl-4(1H)-pyrido(2,3-d)pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Methoxyphenyl)pyrimidin-2-ol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Methoxyphenyl)pyrimidin-2-ol

Authored by a Senior Application Scientist

Foreword: The Imperative for Rigorous Structural Verification

In the realm of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents. Its derivatives are of immense interest due to their diverse pharmacological activities.[1][2][3] The subject of this guide, this compound, represents a classic heterocyclic system whose precise structural characterization is paramount for understanding its chemical reactivity, potential biological targets, and structure-activity relationships (SAR).

This document eschews a simplistic, linear protocol. Instead, it offers a holistic and analytical framework for the structural elucidation of this molecule. We will navigate the critical nuances of its existence, most notably its tautomeric equilibrium, and employ a multi-technique approach to build an unassailable structural proof. The causality behind each experimental choice and the interpretation of the resulting data are emphasized, reflecting a field-proven methodology where each step validates the next, culminating in a definitive structural assignment.

The Central Question: Tautomerism in 2-Hydroxypyrimidines

A foundational concept in the study of 2-hydroxypyrimidines is the existence of keto-enol tautomerism. The molecule can exist in two interconverting forms: the aromatic hydroxyl (-ol) form and the non-aromatic keto (-one) form, specifically 4-(4-methoxyphenyl)pyrimidin-2(1H)-one.

Caption: Keto-enol tautomerism of the target molecule.

Theoretical and experimental studies have demonstrated that the equilibrium is highly sensitive to the molecular environment, particularly the solvent. While non-polar solvents may slightly favor the -ol form, polar and protic solvents, as well as the solid state, overwhelmingly favor the more stable keto (pyrimidinone) tautomer due to favorable hydrogen bonding and dipole interactions.[4][5] This preference is the key to interpreting the spectroscopic data that follows. All subsequent analyses will be approached with the hypothesis that the pyrimidinone tautomer is the predominant species.

Synthesis and Purification: Establishing the Foundation

The first step in any characterization is to obtain a pure sample. A reliable and efficient synthesis for this class of compounds is the reaction of a substituted chalcone precursor with urea.[6] Specifically, 1-(4-methoxyphenyl)-3-ethoxyprop-2-en-1-one can be condensed with urea under acidic or basic conditions to yield the target pyrimidinone.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-(4-methoxyphenyl)-3-ethoxyprop-2-en-1-one (1.0 eq) and urea (1.2 eq) in ethanol (50 mL), add a catalytic amount of sodium hydroxide (0.1 eq).

-

Reflux: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in water and acidify with 2M HCl until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a crystalline solid.

Spectroscopic Elucidation: A Multi-Faceted Approach

With a pure sample in hand, we can proceed with a suite of spectroscopic analyses. The collective data from these techniques will provide converging lines of evidence to build a coherent structural picture.

Caption: The integrated workflow for structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is the frontline technique for identifying key functional groups. Its primary diagnostic value here is to differentiate between the -ol and -one tautomers. The -ol form would show a characteristic broad O-H stretch, while the -one form will exhibit distinct N-H and C=O stretches.[7][8]

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results: The spectrum is expected to strongly support the pyrimidin-2(1H)-one structure.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3250 - 3100 | N-H Stretch (broad) | Indicates the N-H bond in the pyrimidinone ring; its broadness suggests hydrogen bonding in the solid state.[9] |

| 3080 - 3010 | Aromatic C-H Stretch | Confirms the presence of the aromatic rings. |

| 2980 - 2850 | Aliphatic C-H Stretch | Corresponds to the -OCH₃ group.[10] |

| ~1670 | C=O Stretch (strong) | Crucial evidence for the pyrimidin-2(1H)-one tautomer. [9] The absence of a strong, broad O-H band above 3200 cm⁻¹ argues against the -ol form. |

| 1610, 1580, 1510 | C=C and C=N Stretches | Characteristic of the pyrimidine and phenyl rings. |

| ~1255 | Ar-O-C Asymmetric Stretch | Confirms the presence of the aryl ether (methoxy) group.[10] |

| ~1030 | Ar-O-C Symmetric Stretch | Further confirmation of the methoxy group. |

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight and, with high resolution, the molecular formula of the compound. This serves as a fundamental check of the compound's identity and can offer structural clues through fragmentation patterns.[11]

Experimental Protocol:

-

Dissolve a small sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS).

-

Acquire data in positive ion mode.

Data Interpretation & Expected Results: The molecular formula is C₁₁H₁₀N₂O₂. The calculated exact mass is 202.0742 g/mol .

| m/z Value | Interpretation | Significance |

| 203.0815 | [M+H]⁺ | The protonated molecular ion. The observed value in HRMS should be within 5 ppm of the calculated mass (203.0820), confirming the molecular formula C₁₁H₁₁N₂O₂⁺. |

| 202.0740 | [M]⁺ | The molecular ion peak. |

| 187.0502 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 172.0655 | [M-CH₂O]⁺ | Loss of formaldehyde, a common fragmentation for methoxy aromatic compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. The data will definitively establish the connectivity of the methoxyphenyl and pyrimidinone rings.

Experimental Protocol:

-

Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to slow the exchange of the N-H proton, making it observable.[12]

-

Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR - Expected Data (in DMSO-d₆): The spectrum should clearly show signals for all 10 unique protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | broad singlet | 1H | N1-H | The downfield shift and broadness are characteristic of an amide/lactam proton involved in hydrogen bonding.[12][13] This is strong evidence for the pyrimidinone form. |

| ~8.20 | doublet | 1H | H6 | Proton on the pyrimidine ring adjacent to a nitrogen atom. |

| ~8.05 | doublet (J ≈ 9 Hz) | 2H | H2'/H6' | Aromatic protons on the methoxyphenyl ring, ortho to the pyrimidine ring. |

| ~7.10 | doublet (J ≈ 9 Hz) | 2H | H3'/H5' | Aromatic protons on the methoxyphenyl ring, meta to the pyrimidine ring and ortho to the methoxy group.[14] |

| ~6.85 | doublet | 1H | H5 | Proton on the pyrimidine ring. |

| ~3.85 | singlet | 3H | -OCH₃ | Characteristic chemical shift for a methoxy group attached to an aromatic ring.[10] |

¹³C NMR - Expected Data (in DMSO-d₆): The spectrum will confirm the carbon skeleton and, crucially, the presence of a carbonyl carbon.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C2 (C=O) | Definitive evidence for the pyrimidinone tautomer. The chemical shift is characteristic of a carbonyl carbon in a six-membered lactam ring. |

| ~162.0 | C4' | Aromatic carbon bearing the methoxy group. |

| ~160.5 | C4 | Pyrimidine carbon attached to the phenyl ring. |

| ~155.0 | C6 | Pyrimidine carbon adjacent to N1. |

| ~130.0 | C1' | Aromatic carbon attached to the pyrimidine ring. |

| ~129.5 | C2'/C6' | Aromatic carbons ortho to the pyrimidine ring. |

| ~114.5 | C3'/C5' | Aromatic carbons meta to the pyrimidine ring. |

| ~108.0 | C5 | Pyrimidine carbon. |

| ~55.5 | -OCH₃ | Typical chemical shift for a methoxy carbon.[14] |

Definitive Proof: Single-Crystal X-ray Crystallography

Causality: While the collective spectroscopic evidence is overwhelmingly convincing, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule as it exists in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions.[15][16]

Experimental Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of the solvent from a saturated solution (e.g., in ethanol or acetone).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to generate the final structural model.

Expected Results: The crystallographic data will unequivocally confirm the structure as 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. Key findings would include:

-

Tautomer Confirmation: The C2-O bond length will be consistent with a carbon-oxygen double bond (~1.24 Å), and a hydrogen atom will be located on the N1 atom, not the oxygen atom.

-

Planarity: The pyrimidine ring will likely be nearly planar, while the methoxyphenyl ring will be twisted at a certain dihedral angle relative to it.

-

Intermolecular Interactions: The analysis will reveal how molecules pack in the crystal lattice. It is highly probable that pairs of molecules will form centrosymmetric dimers via strong N-H···O=C hydrogen bonds, a classic interaction motif for pyrimidinones.[13]

Conclusion: A Synthesized and Self-Validating Structural Proof

The structural elucidation of this compound is a prime example of a methodical, evidence-based scientific investigation. By first addressing the fundamental question of tautomerism, we established a clear hypothesis—that the molecule exists predominantly as the pyrimidin-2(1H)-one form. This hypothesis was systematically tested and validated through a series of complementary analytical techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and development of novel N-(pyrimidin-2-yl)-1,3,4-oxadiazole hybrids to treat cognitive dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. article.sapub.org [article.sapub.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 15. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)pyrimidin-2-ol: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)pyrimidin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, explore its synthesis and characterization, and discuss the therapeutic promise suggested by its structural motifs. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the exploration of novel small molecules for therapeutic applications.

Chemical Identity and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This nomenclature precisely describes a pyrimidine ring substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a hydroxyl group.

A critical aspect of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with their corresponding pyrimidin-2(1H)-one form. This keto-enol tautomerism is a dynamic process where a proton migrates between the oxygen and a nitrogen atom of the pyrimidine ring. The predominance of one tautomer over the other is influenced by factors such as the solvent environment and the electronic nature of other substituents on the ring.[1][2] In polar solvents, the keto form is often favored, while non-polar solvents can favor the enol form.[3] For this compound, this equilibrium is a key determinant of its chemical reactivity and biological interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents [mdpi.com]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)pyrimidin-2-ol and its Tautomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)pyrimidin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. A critical aspect of this molecule is its existence in a tautomeric equilibrium with 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. This guide elucidates this tautomerism, clarifies the associated Chemical Abstracts Service (CAS) numbers, and offers detailed insights into its synthesis, physicochemical properties, spectral characterization, and potential therapeutic applications. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers engaged in the discovery and development of novel pyrimidine-based therapeutics.

Introduction and CAS Number Clarification

The query for "this compound" often leads to its amino-substituted analogue, 4-(4-methoxyphenyl)pyrimidin-2-amine, which is assigned CAS Number 99844-02-7 [1][2][3][4]. However, the "-ol" suffix points to a hydroxyl-substituted pyrimidine. It is crucial to understand that 2-hydroxypyrimidines predominantly exist as their keto tautomer, pyrimidin-2(1H)-one, due to the thermodynamic stability of the amide bond within the ring.

While a specific CAS number for the isolated enol form, this compound, is not readily found in major chemical databases, its more stable keto tautomer, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one , is the scientifically recognized and experimentally observed structure. For reference, a closely related compound, 2(1H)-Pyrimidinone, 4-(4-methoxyphenyl)-6-phenyl-, has the CAS Number 24030-09-9 [5]. This guide will focus on the synthesis and characterization of the pyrimidinone tautomer.

Tautomeric Equilibrium

The equilibrium between the -ol and -one forms is a key feature of 2-hydroxypyrimidines. The keto-enol tautomerization is influenced by factors such as solvent polarity and pH. However, in most conditions, the equilibrium heavily favors the pyrimidinone form.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical and Spectral Data

Precise physicochemical data for 4-(4-methoxyphenyl)pyrimidin-2(1H)-one is not extensively documented in publicly available databases. However, based on related pyrimidine derivatives, the following properties can be anticipated.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | - |

| Molecular Weight | 202.21 g/mol | - |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in polar organic solvents like DMSO and DMF | [6] |

| Melting Point | >200 °C (Decomposition may occur) | - |

Spectral Characterization

The structural elucidation of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group (typically two doublets in the range of δ 7.0-8.0 ppm), a singlet for the methoxy group protons (around δ 3.8 ppm), and signals for the pyrimidinone ring protons. The NH proton of the pyrimidinone ring will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the pyrimidinone ring (typically in the range of δ 160-170 ppm), along with resonances for the aromatic and methoxy carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group (around 1650-1700 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis of 4-(4-Methoxyphenyl)pyrimidin-2(1H)-one

The most common and efficient method for the synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones is the Biginelli reaction [7][8][9]. This one-pot, three-component condensation reaction involves an aldehyde, a β-dicarbonyl compound, and urea. For the synthesis of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one, a subsequent oxidation step is required to introduce the double bond in the pyrimidine ring.

A plausible synthetic route involves the reaction of 4-methoxybenzaldehyde, a suitable β-ketoester (e.g., ethyl acetoacetate), and urea, followed by an oxidation step.

Caption: Proposed synthetic workflow for 4-(4-methoxyphenyl)pyrimidin-2(1H)-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

To a mixture of 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (50 mL), add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude dihydropyrimidinone.

-

Recrystallize the crude product from ethanol to yield the pure compound.

Step 2: Oxidation to 4-(4-Methoxyphenyl)-6-methyl-pyrimidin-2(1H)-one

-

Dissolve the dihydropyrimidinone from Step 1 (5 mmol) in a suitable solvent such as dioxane or chloroform.

-

Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (5.5 mmol), to the solution.

-

Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one.

Potential Biological Activities and Therapeutic Applications

The pyrimidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents[10]. Derivatives of pyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.

While specific biological data for 4-(4-methoxyphenyl)pyrimidin-2(1H)-one is limited in the public domain, its structural motifs suggest potential for several therapeutic applications:

-

Anticancer Activity: Many pyrimidine derivatives exhibit potent antiproliferative effects by targeting various components of cell signaling pathways crucial for cancer cell growth and survival. For instance, some pyrimidine-based compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of cell proliferation and angiogenesis in tumors. The 4-methoxyphenyl group is a common feature in many kinase inhibitors.

-

Antitubulin Activity: Certain pyrimidine derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division[11]. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

-

CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their dysregulation is a hallmark of many cancers[12]. Pyrazolo[3,4-b]pyridine derivatives, which share structural similarities with pyrimidines, have been investigated as CDK inhibitors.

-

Herbicidal Activity: Some pyrimidin-2-yloxy phenoxy acetates have shown herbicidal activity, particularly against monocotyledonous plants[13].

The 4-methoxyphenyl substituent is a common feature in many biologically active molecules, often contributing to favorable interactions with biological targets and influencing pharmacokinetic properties. Further investigation into the specific biological targets and mechanism of action of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one is warranted to fully elucidate its therapeutic potential.

Caption: Potential biological targets and therapeutic effects.

Conclusion

This compound exists predominantly as its tautomer, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. This guide has provided a comprehensive overview of this compound, including its synthesis via the Biginelli reaction followed by oxidation, its predicted physicochemical and spectral properties, and a discussion of its potential biological activities based on the well-established pharmacology of the pyrimidine scaffold. For researchers in drug discovery, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Further experimental validation of its synthesis, characterization, and biological evaluation is essential to unlock its full potential.

References

- 1. 4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eMolecules 4-(4-methoxyphenyl)pyrimidin-2-amine | 99844-02-7 | | 1g, Quantity: | Fisher Scientific [fishersci.com]

- 3. 99844-02-7 Cas No. | 4-(4-Methoxyphenyl)pyrimidin-2-amine | Apollo [store.apolloscientific.co.uk]

- 4. chemwhat.com [chemwhat.com]

- 5. Cas 24030-09-9,2(1H)-Pyrimidinone, 4-(4-methoxyphenyl)-6-phenyl- | lookchem [lookchem.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. iris.unito.it [iris.unito.it]

- 8. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]

- 9. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjarr.com [wjarr.com]

- 11. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of 4-(4-Methoxyphenyl)pyrimidin-2-ol and its analogs

An In-Depth Technical Guide to the Discovery, Synthesis, and Evaluation of 4-(4-Methoxyphenyl)pyrimidin-2-ol and Its Analogs

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Legacy of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its foundational role in the building blocks of life, DNA and RNA.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a central component in a multitude of therapeutic agents approved for clinical use.[3] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This versatility stems from the pyrimidine ring's ability to engage with a wide range of biological targets through various non-covalent interactions, making it an attractive starting point for the design of novel therapeutics. This guide delves into the discovery and development of a specific class of pyrimidines, centered around the this compound core, exploring the scientific rationale, synthetic methodologies, and biological evaluation that underpin its therapeutic potential.

Part 1: The Genesis of an Idea: Rational Design and Discovery

The identification of a new therapeutic candidate rarely happens by chance. It is often the culmination of rational design, guided by an understanding of disease pathology and the molecular features of known bioactive compounds. The discovery of the this compound scaffold is rooted in the extensive exploration of pyrimidine derivatives as inhibitors of key cellular signaling pathways, particularly those driven by protein kinases.

The Rationale: Targeting Deregulated Kinase Signaling

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, most notably cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such tyrosine kinases whose overactivity promotes tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[7]

The design of compounds like this compound is guided by the pharmacophoric features of established EGFR and VEGFR-2 inhibitors.[8][9] These inhibitors often feature a heterocyclic core (like pyrimidine) that anchors the molecule in the ATP-binding pocket of the kinase, and appended aryl groups that form crucial interactions with surrounding amino acid residues. The 4-methoxyphenyl moiety is a common feature in many kinase inhibitors, valued for its ability to form favorable hydrogen bonds and hydrophobic interactions. The pyrimidin-2-ol core itself provides key hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of the native ATP ligand.

The initial "discovery" of this scaffold likely emerged from a screening campaign where a library of pyrimidine derivatives was tested against a panel of kinases, or through a targeted synthesis approach based on computational modeling of the kinase active site.

General Synthetic Strategy: From Chalcones to Pyrimidines

A robust and versatile synthetic route is paramount for exploring the structure-activity relationship (SAR) of a new chemical series. The most common and efficient method for constructing the 4-aryl-pyrimidin-2-ol scaffold begins with a Claisen-Schmidt or Aldol condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.[10] This intermediate is then cyclized with urea in the presence of a base to yield the desired pyrimidin-2-one (the tautomeric form of pyrimidin-2-ol).

The causality behind this choice of reaction is its efficiency and modularity. By simply varying the starting acetophenone and benzaldehyde, a diverse library of analogs can be rapidly synthesized for biological testing.

Experimental Workflow: Synthesis of 4-Aryl-Pyrimidin-2-ol Core

Caption: General synthetic workflow for 4-Aryl-Pyrimidin-2-ol analogs.

Part 2: Synthesis and Characterization Protocols

Scientific integrity demands reproducible and well-documented experimental methods. The following protocols are representative of the procedures used to synthesize and characterize the title compound and its analogs.

Detailed Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-ol

This protocol provides a self-validating system where the successful synthesis of the chalcone intermediate is a prerequisite for the final cyclization step.

Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

To a stirred solution of 4-methoxyacetophenone (1.50 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL).

-

A yellow solid will precipitate. Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure chalcone.

Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-ol

-

In a round-bottom flask, dissolve the chalcone from Step 1 (2.38 g, 10 mmol) and urea (0.90 g, 15 mmol) in ethanol (30 mL).

-

Add potassium hydroxide (0.84 g, 15 mmol) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and dried.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate its identity and purity.[4][10][11]

Part 3: Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized analogs undergo a battery of biological assays to determine their therapeutic potential and to build a comprehensive understanding of their structure-activity relationship (SAR).

Primary Screening: Antiproliferative and Kinase Assays

Given the design rationale, the primary screening cascade typically involves evaluating the compounds' effects on cancer cell growth and their ability to inhibit target kinases.

Protocol: In Vitro Antiproliferative MTT Assay

-

Cell Culture: Plate human cancer cell lines (e.g., HepG-2 for liver cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Workflow: Biological Screening Cascade

Caption: A typical workflow for the biological evaluation of novel compounds.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold reveals key structural features that govern biological activity. Data from various studies on related pyrimidine derivatives provide valuable insights.[8][10]

-

The 4-Aryl Moiety: The substitution pattern on the phenyl ring at the 4-position of the pyrimidine is critical.

-

Electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), at the para position often enhance potency. This is exemplified by the selection of the 4-methoxyphenyl group in the parent compound.[5]

-

Electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) can also lead to potent compounds, suggesting that both electronic and steric factors are at play in the target's binding pocket.[10]

-

-

The 6-Aryl Moiety: Similar to the 4-position, substitutions on an aryl ring at the 6-position can modulate activity. A comprehensive exploration of different aromatic and heterocyclic rings at this position is a standard strategy for lead optimization.

-

The Pyrimidin-2-ol Group: This group is often crucial for activity, likely participating in key hydrogen bonding interactions within the enzyme active site. Modifications here, such as converting the hydroxyl to an amine (pyrimidin-2-amine) or thiol (pyrimidin-2-thiol), can drastically alter the biological profile.[4][11]

Table 1: Representative SAR Data for 4-Aryl Pyrimidine Analogs

| Compound ID | R Group (at C4-phenyl) | Target Cell Line | Antiproliferative IC₅₀ (µM) | Kinase Inhibition IC₅₀ (µM) (VEGFR-2) |

| 1 (Core) | 4-OCH₃ | HepG-2 | 3.74 | 0.098 |

| Analog A | 4-Cl | HepG-2 | 5.12 | 0.155 |

| Analog B | 4-H | HepG-2 | 12.8 | 0.521 |

| Analog C | 4-NO₂ | HepG-2 | 4.98 | 0.130 |

| Analog D | 3,4-di-OCH₃ | HepG-2 | 2.96 | 0.075 |

| Erlotinib | - | HepG-2 | - | 0.063 (EGFR) |

| Sorafenib | - | HepG-2 | - | 0.041 (VEGFR-2) |

| Note: Data is representative and compiled from studies on structurally similar pyrimidine kinase inhibitors for illustrative purposes.[8][9] |

Part 4: Unraveling the Mechanism of Action

The SAR data strongly suggests that compounds in this class exert their antiproliferative effects by inhibiting protein kinases. Further mechanistic studies are required to validate this hypothesis.

Target Engagement: Dual Inhibition of EGFR and VEGFR-2

The most potent compounds from the screening cascade often show inhibitory activity against both EGFR and VEGFR-2.[8][10] This dual-inhibition profile is therapeutically advantageous, as it simultaneously blocks two key pathways involved in tumor progression: cell proliferation (via EGFR) and angiogenesis (via VEGFR-2).

Molecular docking studies can provide a structural basis for this activity, showing how the pyrimidine core binds to the hinge region of the kinase domain while the 4-methoxyphenyl group occupies a deeper hydrophobic pocket.[8] Further validation can be achieved through cell-based assays that measure the phosphorylation status of downstream effector proteins of these kinases.

Signaling Pathway: EGFR/VEGFR-2 Inhibition

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)pyrimidin-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Promise of 4-(4-Methoxyphenyl)pyrimidin-2-ol Derivatives

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1][2] This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, leading to the development of numerous therapeutic agents with a vast range of applications, including anticancer, antiviral, and antimicrobial drugs.[2][3][4]

Within this broad class, derivatives of this compound have emerged as a particularly promising subgroup. The presence of the 4-methoxyphenyl group is a recurring motif in compounds exhibiting significant biological effects, often enhancing potency and influencing pharmacokinetic properties.[5][6] This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of this compound derivatives, offering field-proven insights for professionals engaged in drug discovery and development. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by detailed experimental protocols and mechanistic explorations.

Synthetic Pathways: Constructing the Core Scaffold

The most prevalent and efficient method for synthesizing the this compound core involves a two-step process, beginning with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with urea.[7][8][9] This approach is valued for its versatility, allowing for the introduction of diverse substituents on the aromatic rings to explore structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis is typically initiated by reacting a substituted acetophenone with 4-methoxybenzaldehyde under basic conditions to yield a chalcone (an α,β-unsaturated ketone). This intermediate is then cyclized with urea, usually in an ethanolic solution with a strong base like potassium hydroxide, to form the final pyrimidin-2-ol derivative.[7][9]

Caption: General two-step synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-ol

This protocol provides a representative example of the synthesis. The choice of a strong base like KOH is critical as it facilitates both the initial condensation and the subsequent cyclization. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the point of completion and prevent the formation of side products.

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

Dissolve 4-methoxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 20 mL of ethanol in a flask.

-

Slowly add 10 mL of a 40% aqueous potassium hydroxide solution while stirring continuously at room temperature.

-

Continue stirring the mixture for approximately 3-4 hours. Monitor the reaction's progress using TLC.

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Acidify with dilute HCl to neutralize the excess KOH, which will precipitate the solid chalcone.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-ol

-

In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and urea (0.015 mol) in 30 mL of ethanol.[9]

-

Add 15 mL of a 40% aqueous potassium hydroxide solution to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring completion with TLC.[7]

-

After cooling to room temperature, pour the reaction mixture into crushed ice.

-

Neutralize with dilute HCl to precipitate the pyrimidin-2-ol product.

-

Filter the solid, wash with water, and dry.

-

Purify the final compound by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated notable activity against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][10] This activity is highly dependent on the nature and position of substituents on the pyrimidine and phenyl rings.

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microbes. While specific mechanisms are still under investigation, the pyrimidine core is known to interact with biological targets through hydrogen bonding and dipole-dipole interactions.[11]

SAR studies have revealed key structural insights:

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs like chloro (–Cl) or bromo (–Br) on the phenyl ring at position 6 often enhances antimicrobial activity.[5] This is likely due to the modification of the molecule's electronic properties, improving its interaction with microbial targets.

-

The 4-Methoxyphenyl Group: The p-methoxyphenyl group at position 4 is consistently reported to be beneficial for antimicrobial activity when compared to unsubstituted phenyl rings.[5]

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against common pathogens. The tube dilution method is a standard and reliable assay for determining MIC, providing a quantitative measure of a compound's potency.[5][10]

| Compound ID | Substituent at C6 | S. aureus MIC (µM/ml) | E. coli MIC (µM/ml) | C. albicans MIC (µM/ml) | Reference |

| 1 | 4-Nitrophenyl | 1.25 | 2.50 | 2.50 | [5] |

| 2 | 4-Chlorophenyl | 0.62 | 1.25 | 1.25 | [5] |

| 3 | 4-Bromophenyl | 1.25 | 2.50 | 0.62 | [5] |

| Ciprofloxacin | (Standard) | 1.25 | 1.25 | - | [5] |

| Fluconazole | (Standard) | - | - | 2.50 | [5] |

Note: Data is compiled and adapted from related pyrimidine derivative studies for illustrative purposes.[5]

Anticancer Activity

The 4-(4-methoxyphenyl)pyrimidine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. These derivatives often exert their antiproliferative effects by targeting key signaling pathways involved in cancer cell growth and survival, such as those regulated by protein kinases.[12][13]

Mechanism of Action: Dual Kinase Inhibition

A significant mechanism of action for these compounds is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12] Both EGFR and VEGFR-2 are tyrosine kinases that play critical roles in tumor growth, proliferation, and angiogenesis. By simultaneously blocking both receptors, these pyrimidine derivatives can induce a more comprehensive antitumor effect.

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by pyrimidine derivatives.

Other reported mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[14][15]

Data Presentation: In Vitro Antiproliferative Activity

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for evaluating the potency of anticancer compounds. The data below, derived from studies on related pyrimidine derivatives, illustrates their efficacy against various human cancer cell lines.[12]

| Compound ID | Target | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |

| Derivative A | EGFR/VEGFR-2 | 3.74 | 7.81 | 2.96 | [12] |

| Derivative B | Tubulin | 0.21 | 0.35 | - | [14] |

| Erlotinib | EGFR (Standard) | 5.12 | 6.45 | 7.89 | [12] |

| Sorafenib | VEGFR-2 (Standard) | 3.11 | 4.98 | 4.15 | [12] |

Note: Data represents findings from studies on closely related 4-methoxyphenyl pyrimidine derivatives.[12][14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a standard preliminary screen for cytotoxic agents.

-

Cell Seeding: Plate human cancer cells (e.g., HepG-2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives, including those with a 4-methoxyphenyl moiety, have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[4][6]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes and transcription factors that produce pro-inflammatory mediators.[6] Key targets include:

-

Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for producing prostaglandins during inflammation.[6]

-

Inducible Nitric Oxide Synthase (iNOS): Produces nitric oxide (NO), a key inflammatory signaling molecule.

-

NF-κB and MAPK Pathways: These are critical signaling pathways that regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[16][17]

A synthetic chalcone containing a p-methoxyphenyl group demonstrated significant anti-inflammatory effects by inducing the expression of the protective enzyme Heme Oxygenase-1 (HO-1) and reducing the upregulation of COX-2 and iNOS in LPS-stimulated macrophages.[16] This activity was associated with the attenuation of NF-κB and the modulation of MAPK signaling.[16]

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control group).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

The formation of a pink/magenta color indicates the presence of nitrite (a stable product of NO).

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Consolidated Structure-Activity Relationship (SAR)

Across the spectrum of biological activities, several structural features of the this compound scaffold consistently influence potency. Understanding these relationships is crucial for rational drug design and lead optimization.

References

- 1. wjarr.com [wjarr.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. pnrjournal.com [pnrjournal.com]

- 9. ijres.org [ijres.org]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Unraveling the Mechanism of Action of 4-(4-Methoxyphenyl)pyrimidin-2-ol: A Technical Guide for Drug Discovery Professionals

Foreword: Charting a Course for Mechanistic Discovery

In the landscape of modern drug discovery, pyrimidine derivatives stand out as a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The inherent versatility of the pyrimidine scaffold, coupled with the electronic and steric influences of its substituents, gives rise to a vast chemical space with diverse pharmacological potential. The presence of a 4-methoxyphenyl group, in particular, has been frequently associated with enhanced biological activities, including anticancer, antimicrobial, and antioxidant effects in various heterocyclic systems.[3][4]

This technical guide addresses the compound 4-(4-Methoxyphenyl)pyrimidin-2-ol, a molecule of significant interest due to its structural relationship to known biologically active agents. In the absence of direct mechanistic studies for this specific compound, this document provides a comprehensive, field-proven framework for its investigation. We will proceed from broad phenotypic observations to the precise identification of molecular targets and the elucidation of the downstream signaling pathways. This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to defining the mechanism of action of this promising compound.

Part 1: Foundational Assessment and Hypothesized Bioactivity

Given the recurring observation of certain biological activities within the 4-methoxyphenyl-substituted pyrimidine class, our investigation will be guided by the following primary hypotheses:

-

Hypothesis 1: Anticancer Activity via Kinase Inhibition. Numerous pyrimidine derivatives function as kinase inhibitors.[4][5] The 4-methoxyphenyl moiety is a common feature in inhibitors of key signaling kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both pivotal in tumor growth and angiogenesis.[4][5]

-

Hypothesis 2: Cell Cycle Modulation. Related compounds, such as pyrazolo[3,4-b]pyridines bearing a 4-methoxyphenyl group, have been demonstrated to inhibit Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[6]

-

Hypothesis 3: Antimicrobial Activity. The pyrimidine core is a well-established pharmacophore in antimicrobial agents.[1][3]

Our initial experimental phase will therefore focus on broad phenotypic screening to validate these hypotheses and guide subsequent, more targeted investigations.

Initial Phenotypic Screening Workflow

The first step is to observe the compound's effect in relevant biological systems. A multi-pronged screening approach will efficiently identify the most promising therapeutic avenues.

Caption: Initial screening workflow for this compound.

Experimental Protocol: Broad-Spectrum Anticancer Screening

-

Objective: To determine the cytotoxic and cytostatic effects of this compound across a diverse panel of human cancer cell lines.

-

Methodology:

-

Utilize a standardized cell line panel, such as the NCI-60, which represents a wide range of cancer types.

-

Prepare a stock solution of the compound in DMSO.

-

Perform a serial dilution to create a dose-response curve (e.g., from 10 nM to 100 µM).

-

Treat the cancer cell lines for a standard incubation period (e.g., 48-72 hours).

-

Assess cell viability using a robust method like the Sulforhodamine B (SRB) assay or a commercially available ATP-based luminescence assay.

-

Simultaneously, test the compound on a non-cancerous human cell line (e.g., WI-38 fibroblasts) to establish a preliminary therapeutic index.

-

-

Data Analysis:

-

Calculate the GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration for 50% of cells) for each cell line.

-

Analyze the data for patterns of sensitivity. For example, does the compound show preferential activity against solid tumors versus leukemias, or against cell lines with specific known mutations (e.g., EGFR-mutant lung cancer)?

-

Part 2: Unbiased Target Identification

Assuming the initial screening reveals promising anticancer activity, the next critical phase is to identify the direct molecular target(s) of this compound. An unbiased approach is crucial to avoid confirmation bias and to discover potentially novel mechanisms. Both affinity-based and label-free methods offer robust pathways to target identification.[7][8]

Affinity-Based Pull-Down Approach

This classical method involves immobilizing the small molecule to isolate its binding partners from a cell lysate.[7][9]

Caption: Workflow for affinity-based target identification.

Experimental Protocol: Biotin-Tagged Pull-Down Assay

-

Objective: To isolate and identify proteins that directly bind to this compound.

-

Prerequisite: Synthesis of an affinity-tagged version of the compound. A linker must be attached at a position that does not interfere with its biological activity, as determined by preliminary Structure-Activity Relationship (SAR) studies. A biotin tag is commonly used due to its high affinity for streptavidin.[7]

-

Methodology:

-

Incubate the biotinylated compound with a lysate from a sensitive cancer cell line.

-

Introduce streptavidin-coated magnetic beads to capture the biotinylated compound and its binding partners.

-

Thoroughly wash the beads to remove non-specifically bound proteins. A competition control, where the lysate is pre-incubated with an excess of the non-biotinylated compound, is essential to distinguish specific from non-specific binders.

-

Elute the specifically bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and identify the unique bands present in the experimental lane but absent or reduced in the competition control lane.

-

Excise these bands and subject them to in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

-

-

Data Analysis:

-

Use a proteomics database (e.g., Swiss-Prot) to identify the proteins from the mass spectrometry data.

-

Prioritize candidate proteins that are significantly enriched in the experimental sample compared to the control.

-

Label-Free Target Identification: DARTS

Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free method that leverages the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[7][9]

Experimental Protocol: DARTS Assay

-

Objective: To identify target proteins without the need for chemical modification of the compound.

-

Methodology:

-

Treat cell lysates with varying concentrations of this compound or a vehicle control (DMSO).

-

Incubate the lysates to allow for compound-target binding.

-

Subject the lysates to limited proteolysis with a non-specific protease like pronase. The concentration of the protease must be optimized to achieve partial digestion in the control sample.

-

Stop the digestion and analyze the protein profiles using SDS-PAGE.

-

-

Data Analysis:

-

Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane. These bands represent proteins that were protected from proteolysis by binding to the compound.

-

Identify these protected proteins using mass spectrometry.

-

Part 3: Target Validation and Pathway Elucidation

Once a list of candidate targets is generated, a rigorous validation process is required to confirm the direct interaction and its functional relevance.[10]

Target Validation Workflow

Caption: Integrated workflow for target validation and pathway analysis.

Biophysical and Biochemical Validation

-

Surface Plasmon Resonance (SPR): This technique allows for the real-time, label-free analysis of binding kinetics (kₐ, kₔ) and affinity (Kₐ). The purified candidate protein is immobilized on a sensor chip, and the compound is flowed over the surface.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, ΔS).

-

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature upon ligand binding, providing a quick and cost-effective way to confirm engagement.

-

In Vitro Kinase Assays: If the validated target is a kinase (e.g., EGFR, CDK2), its activity can be measured using a variety of platforms (e.g., ADP-Glo™, LanthaScreen™). These assays will determine the compound's IC₅₀ against the purified enzyme, confirming its inhibitory potential.

Cellular Target Engagement and Pathway Analysis

-

Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound engages its target in the complex environment of a living cell. Intact cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot or mass spectrometry.

-

Phospho-protein Analysis: If a kinase is confirmed as the target, Western blotting is a critical tool to examine the phosphorylation status of its downstream substrates. For example, if EGFR is the target, a reduction in the phosphorylation of Akt and ERK would be expected upon compound treatment.

-

Cell Cycle and Apoptosis Analysis: Flow cytometry can be used to determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M), which would be consistent with the inhibition of a CDK.[6] Staining with Annexin V and propidium iodide (PI) can quantify the induction of apoptosis.

Quantitative Data Summary

All quantitative data should be meticulously documented and summarized for clear interpretation and comparison.

| Assay Type | Parameter Measured | Example Result for a Potent Compound |

| Cell Viability | GI₅₀ | 50 nM (in MCF-7 cells) |

| Kinase Inhibition | IC₅₀ | 25 nM (against recombinant EGFR) |

| Binding Affinity (SPR) | Kₐ | 15 nM |

| Cellular Target Engagement (CETSA) | Tₐgg | 52°C (4°C shift from vehicle) |

Conclusion: From Hypothesis to Validated Mechanism

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, unbiased discovery, and rigorous validation. By progressing from broad phenotypic screening to specific target identification and detailed pathway analysis, researchers can build a comprehensive and defensible model of how the compound exerts its biological effects. The framework presented in this guide, grounded in established and robust methodologies, provides a clear and efficient path to transforming a promising chemical entity into a well-understood lead candidate with a validated mechanism of action, paving the way for its future development as a potential therapeutic agent.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

Spectroscopic data for 4-(4-Methoxyphenyl)pyrimidin-2-ol (NMR, IR, Mass Spec)